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Compound of Interest

Compound Name: Bufotenidine

Cat. No.: B1649353

This guide provides a comparative analysis of the bioactivity of bufotenidine and its structural
analogs, with a focus on their interactions with serotonin receptors and their physiological
effects. The information is intended for researchers, scientists, and drug development
professionals.

Introduction to Bufotenidine and Its Analogs

Bufotenidine, also known as 5-hydroxy-N,N,N-trimethyltryptammonium (5-HTQ), is a
tryptamine alkaloid found in the venom of certain toad species.[1] It is the trimethylammonium
salt of bufotenine (5-hydroxy-N,N-dimethyltryptamine or 5-HO-DMT).[2] The primary structural
difference between bufotenidine and bufotenine is the presence of a quaternary ammonium
group in bufotenidine, which significantly impacts its pharmacological profile.[2] This structural
feature prevents bufotenidine from readily crossing the blood-brain barrier, making it a
peripherally selective compound.[1][2]

Bufotenine and its other analogs, such as psilocin (4-HO-DMT) and 5-MeO-DMT (O-
methylbufotenin), are known for their psychoactive effects, primarily mediated by their
interaction with serotonin 2A (5-HT2A) receptors in the central nervous system. In contrast,
bufotenidine's bioactivity is characterized by its selective agonism at the serotonin 3 (5-HT3)
receptor.[1][2]

This guide will compare the bioactivity of bufotenidine with its key analog, bufotenine, and
other related tryptamines, focusing on their receptor binding affinities and functional activities.
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Comparative Bioactivity Data

The following tables summarize the available quantitative and qualitative data on the bioactivity
of bufotenidine and its analogs. It is important to note that the data are compiled from various
studies, and direct comparisons should be made with caution due to potential differences in
experimental conditions.

Table 1: Receptor Binding Affinities (Ki) of Bufotenine and Analogs at Serotonin (5-HT)

Receptors
5-HT1A (Ki, 5-HT2A (Ki, 5-HT2C (Ki,
Compound 5-HT3
nM) nM) nM)
No significant No significant No significant Selective

Bufotenidine

affinity reported affinity reported affinity reported Agonist[1][2]

Bufotenine (5- 49 Binds to
HO-DMT) ' receptor|2]
Serotonin (5-HT) 3 10 (iC50) - Agonist
Psilocin (4-HO- Interacts with
DMT) receptor
5-MeO-DMT 6.5 - - -
N,N-

) ) Interacts with
Dimethyltryptami 170 Hundreds of nM -

receptor

ne (DMT)

Data compiled from multiple sources. A direct comparison of absolute values should be made
with caution.

Table 2: Functional Activity (EC50) of Bufotenine and Analogs at Serotonin (5-HT) Receptors
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Compound 5-HT1A (EC50, nM) 5-HT2A (EC50, nM)
Bufotenine (5-HO-DMT) 13 3.49

Serotonin (5-HT) 14

5-MeO-DMT 21 3.87
N,N-Dimethyltryptamine (DMT) 1,293 38.3

Data compiled from multiple sources. A direct comparison of absolute values should be made

with caution.

Signaling Pathways

The differential bioactivity of bufotenidine and its analogs can be attributed to their interactions
with distinct serotonin receptor subtypes, which in turn activate different intracellular signaling

cascades.

5-HT2A Receptor Signaling Pathway (Primary target of
Bufotenine)

The 5-HT2A receptor is a G protein-coupled receptor (GPCR) that primarily couples to the
Gqg/G11 signaling pathway.[3][4] Activation of this pathway by agonists like bufotenine leads to
a cascade of intracellular events resulting in neuronal excitation.
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5-HT,a Receptor G Signaling Pathway.

5-HT3 Receptor Signaling Pathway (Primary target of
Bufotenidine)

Unlike the 5-HT2A receptor, the 5-HT3 receptor is a ligand-gated ion channel.[5][6][7] Upon
binding of an agonist like bufotenidine, the channel opens, allowing for the rapid influx of
cations (primarily Na+ and K+, with some permeability to Ca2+), leading to depolarization of
the neuronal membrane.[5]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
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scientists and researchers to drive progress in science

and industry.
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